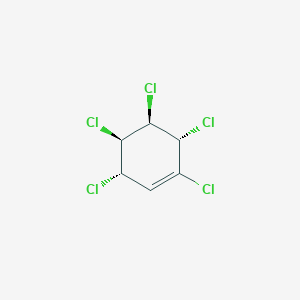

1,2,3,4,5-Pentachlorocyclohexene

Description

Properties

Molecular Formula |

C6H5Cl5 |

|---|---|

Molecular Weight |

254.4 g/mol |

IUPAC Name |

(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene |

InChI |

InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H/t2-,4+,5+,6+/m0/s1 |

InChI Key |

MQYAVRUCONBHOR-REXQBJLCSA-N |

SMILES |

C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |

Isomeric SMILES |

C1=C([C@H]([C@@H]([C@@H]([C@H]1Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Kinetics

The reaction proceeds via a two-step elimination mechanism:

-

First Step : Base-induced removal of a β-hydrogen and adjacent chlorine atom from HCH, forming a PCCH intermediate.

-

Second Step : Further dehydrochlorination of PCCH to produce 1,2,4-trichlorobenzene (1,2,4-TCB) or 1,2,3-trichlorobenzene (1,2,3-TCB).

Kinetic studies reveal that the reaction rate is highly dependent on pH and temperature. For α- and γ-HCH, the pseudo-first-order rate constants () for the first step increase by approximately one order of magnitude per pH unit between pH 7.01 and 12.02. At pH 9.26 and 25°C, the second-order rate constants () are for α-HCH and for γ-HCH. Activation energies () for this step are (α-HCH) and (γ-HCH).

Table 1: Kinetic Parameters for Base-Catalyzed Dehydrochlorination of HCH Isomers

| Parameter | α-HCH | γ-HCH |

|---|---|---|

| Major TCB Product | 1,2,4-TCB | 1,2,3-TCB |

Stereochemical Considerations

The stereochemistry of this compound is influenced by the starting HCH isomer. For instance, γ-HCH (lindane) undergoes dehydrochlorination to yield the (3S,4R,5R,6S) configuration of PCCH, as confirmed by PubChem data. This stereoselectivity arises from the equatorial positioning of chlorine atoms in the chair conformation of γ-HCH, which favors elimination at specific sites.

Acid-Mediated Chlorination of Cyclohexene Derivatives

While less common, this compound can also be synthesized via electrophilic chlorination of partially chlorinated cyclohexenes. This method involves the sequential addition of chlorine to a cyclohexene backbone under acidic conditions, though detailed mechanistic studies are sparse in the literature.

Reaction Conditions and Challenges

-

Chlorinating Agents : Cl gas or sulfuryl chloride (SOCl).

-

Catalysts : Lewis acids such as FeCl or AlCl.

A major challenge lies in controlling the regioselectivity of chlorination, as over-chlorination can lead to hexachlorocyclohexane byproducts. For example, the chlorination of 1,3,4,5,6-pentachlorocyclohexene (CAS 1890-40-0) under vigorous conditions may result in undesired HCH isomers.

Comparative Analysis of Synthesis Routes

The base-catalyzed dehydrochlorination method is superior in terms of yield and selectivity compared to direct chlorination. Key advantages include:

-

Higher Yields : 82% yield of PCCH intermediates under optimized conditions.

-

Milder Conditions : Reactions proceed at ambient temperature in aqueous media.

-

Environmental Relevance : This pathway mimics the natural degradation of HCH isomers in alkaline soils, providing insights into environmental fate.

In contrast, acid-mediated chlorination suffers from poor regiocontrol and requires hazardous reagents, limiting its industrial applicability .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachlorocyclohexene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding chlorinated cyclohexanones or cyclohexanols.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce less chlorinated cyclohexenes or cyclohexanes.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the formation of chlorohydrins or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

Oxidation: Chlorinated cyclohexanones or cyclohexanols.

Reduction: Less chlorinated cyclohexenes or cyclohexanes.

Substitution: Chlorohydrins or other substituted derivatives.

Scientific Research Applications

1,2,3,4,5-Pentachlorocyclohexene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Explored for its potential use as a pharmacological agent, particularly in the development of new drugs with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachlorocyclohexene involves its interaction with molecular targets, such as enzymes and receptors, in biological systems. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved may include the disruption of cellular processes, such as signal transduction and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(3R,4S,5S,6R)-1,3,4,5,6-pentachlorocyclohexene: An enantiomer of 1,2,3,4,5-Pentachlorocyclohexene with a different stereochemical configuration.

Chlorocyclohexene: A less chlorinated derivative with fewer chlorine atoms attached to the cyclohexene ring.

Uniqueness

This compound is unique due to its specific stereochemistry and high degree of chlorination. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry. The compound’s ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential utility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.